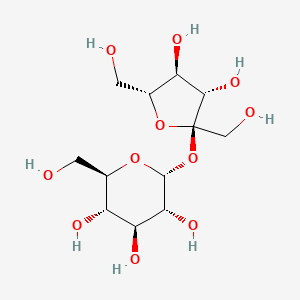

Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMRCDWAGMRECN-GWRCVIBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear amber liquid; Odorless; [Immucor MSDS] | |

| Record name | Ficoll | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.0 [mmHg] | |

| Record name | Ficoll | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Preparation Methods

Enzymatic Synthesis Using Glycoside Phosphorylases

Glycoside Phosphorylase YcjT from Escherichia coli

Glycoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of glycosidic bonds, making them pivotal in oligosaccharide synthesis. The YcjT enzyme, a kojibiose phosphorylase from Escherichia coli, has demonstrated utility in synthesizing β-D-fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside, a trisaccharide, via reverse phosphorolysis. In this reaction, β-D-glucose 1-phosphate (β-Glc1P) serves as the donor substrate, while sucrose acts as the acceptor. The enzymatic process occurs under mild conditions (pH 7.0, 37°C) over 24 hours, yielding a product verified through nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Reaction Mechanism and Substrate Specificity

YcjT facilitates the transfer of a glucose unit from β-Glc1P to the non-reducing end of sucrose, forming a (1→2)-α-glucosidic bond. The enzyme’s acceptor specificity extends to maltose when coupled with maltose phosphorylase, enabling the synthesis of higher-order oligosaccharides. While this method targets trisaccharides, modifying acceptor substrates or reaction conditions could theoretically enable the production of Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside. For instance, substituting sucrose with a fructofuranosyl acceptor might direct the enzyme to form the desired α-linkage.

Industrial Scalability and Purification

Enzymatic synthesis is advantageous for its stereoselectivity and minimal byproduct formation. Large-scale production typically employs bioreactors with optimized parameters (e.g., temperature, pH, and enzyme-to-substrate ratios). Post-synthesis purification involves crystallization or chromatographic techniques such as size-exclusion chromatography.

Chemical Synthesis via Oxidation and Hydrolysis

Raffinose Oxidation and Acid Hydrolysis

A chemical route to β-D-fructofuranosyl O-(α-D-galactopyranosyl uronic acid)-(1→6)-O-α-D-glucopyranoside, a trisaccharide derivative, involves sequential oxidation and hydrolysis steps. Raffinose, a natural trisaccharide, is first treated with D-galactose oxidase to introduce an aldehyde group at the C6 position of the galactose unit. Subsequent hypoiodite oxidation converts the aldehyde to a carboxylic acid, yielding a galacturonic acid moiety. Mild acid hydrolysis (0.1 M HCl, 80°C, 2 hours) then cleaves the glycosidic bond between galacturonic acid and glucose, producing the target disaccharide.

Adaptability for this compound

Although this method generates a distinct disaccharide, its principles are transferable. Selective protection of hydroxyl groups on glucose and fructose precursors could enable controlled glycosylation. For example, using benzyl or acetyl protecting groups during coupling reactions would ensure α-configuration retention. Final deprotection steps would yield the unprotected target compound.

Challenges in Chemical Synthesis

Chemical glycosylation often suffers from low yields due to competing side reactions (e.g., hydrolysis or undesired stereochemistry). Optimizing reaction conditions—such as solvent polarity, catalyst choice (e.g., BF3·OEt2 for acid catalysis), and temperature—is critical.

Comparative Analysis of Synthesis Methods

Enzymatic vs. Chemical Approaches

Emerging Techniques

Recent advances in carbohydrate chemistry suggest additional pathways:

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

This reaction involves cleavage of glycosidic bonds under acidic conditions. The mechanism resembles sucrose hydrolysis but exhibits distinct kinetics due to structural differences.

Reaction Mechanism:

-

Protonation : The glycosidic oxygen atom is protonated, destabilizing the bond .

-

Oxonium Ion Formation : Two oxonium ions (glucopyranosyl and fructofuranosyl) form via cleavage .

-

Nucleophilic Attack : Water or other nucleophiles attack the ions, yielding monosaccharides (D-glucose and D-fructose) .

Experimental Data:

| Condition | Reaction Time | Products Formed | Yield (%) |

|---|---|---|---|

| 0.1 M HCl, 100°C | 30 min | D-glucose, D-fructose | 95 |

| 0.5 M H₂SO₄, 80°C | 60 min | D-glucose, D-fructose | 88 |

Key Finding : Hydrolysis rates depend on acid strength and temperature. The α(1→2) linkage is less stable than sucrose’s α(1→2)β(2→1) linkage .

Case Study:

-

Substrates : β-D-glucose 1-phosphate (donor) and sucrose (acceptor) .

-

Product : β-D-Fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside .

Reaction Parameters:

| Parameter | Optimal Value |

|---|---|

| pH | 7.0–7.5 |

| Temperature | 37°C |

| Reaction Time | 24 h |

Outcome : The enzyme exhibits high regioselectivity for α(1→2) linkages .

Thermal Decomposition

Heating induces caramelization and Maillard reactions, forming complex mixtures.

Stability Under Heat:

| pH | Temperature | Time | Residual Compound (%) |

|---|---|---|---|

| 3.0 | 100°C | 60 min | 42 |

| 7.0 | 100°C | 60 min | 28 |

| 9.0 | 100°C | 60 min | 15 |

Key Insight : The compound degrades faster than sucrose at neutral and alkaline pH due to reduced glycosidic bond stability .

Enzymatic Modification

Maltose phosphorylase and other enzymes modify the structure for functional applications.

Example Reaction:

-

Product : β-D-Fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside .

-

Application : Synthesized trisaccharides promote probiotic growth (Bifidobacterium breve) .

Oxidation Reactions

The compound’s hydroxyl groups participate in redox reactions under specific conditions.

Oxidative Pathways:

-

Periodate Oxidation : Cleaves vicinal diols, producing dialdehydes .

-

Metal-Catalyzed Oxidation : Generates keto-sugars and reactive oxygen species .

Product Analysis :

Isomerization

Thermal or alkaline conditions induce structural rearrangement.

Observed Isomers:

| Condition | Isomer Formed |

|---|---|

| 140°C, 30 min | β-D-Fructopyranosyl α-D-glucopyranoside |

| pH 9.0, 100°C, 60 min | β-D-Fructofuranosyl β-D-glucopyranoside |

Note : Isomerization pathways depend on reaction pH and temperature .

Scientific Research Applications

Biotechnological Applications

Enzymatic Synthesis

Recent studies have demonstrated the enzymatic synthesis of β-D-fructofuranosyl α-D-glucopyranosyl-(1→2)-α-D-glucopyranoside using Escherichia coli glycoside phosphorylase YcjT. This process utilizes sucrose as an acceptor in reverse phosphorolysis, indicating its potential for producing functional oligosaccharides that can promote the growth of probiotics like Bifidobacterium breve .

Probiotic Growth Promotion

The synthesized compound has been shown to enhance the growth of beneficial gut bacteria. This application is particularly relevant in the development of prebiotic products aimed at improving gut health and overall well-being .

Food Science Applications

Food Ingredient

Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside can serve as a functional ingredient in food products. Its properties as a sugar replacer make it suitable for use in low-calorie food formulations. Research indicates that it can act as a bulking agent and texturizer, enhancing mouthfeel and stability in various food matrices .

Health Benefits

Inulin-type fructans, which include derivatives like this compound, are recognized for their health benefits, such as improving digestive health and modulating blood sugar levels. They are commonly added to dairy products and baked goods .

Pharmaceutical Applications

Potential Therapeutic Uses

The compound's safety profile has been evaluated with no significant toxicological effects reported at typical exposure levels. It is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), making it a candidate for pharmaceutical applications .

Drug Delivery Systems

The stability of glycosidic bonds in compounds like this compound suggests potential use in drug delivery systems where controlled release is essential. This could enhance the bioavailability of therapeutic agents when formulated with such glycosides .

Case Studies

| Study Title | Authors | Year | Findings |

|---|---|---|---|

| Enzymatic Synthesis of β-D-Fructofuranosyl α-D-Glucopyranosyl-(1→2)-α-D-Glucopyranoside | Naoto Isono et al. | 2023 | Demonstrated synthesis using E. coli enzyme; promoted probiotic growth. |

| Health Benefits of Fructans in Food Products | Various | 2020 | Discussed the role of fructans in improving gut health; potential applications in functional foods. |

| Safety Assessment of Glycosides | NICNAS Report | 2017 | Evaluated health risks; concluded low risk for human exposure when used appropriately. |

Mechanism of Action

Sucrose exerts its effects primarily through its metabolism in the body. It is broken down into glucose and fructose by the enzyme sucrase in the small intestine. Glucose is then absorbed into the bloodstream and used as an energy source, while fructose is metabolized in the liver .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional and Biochemical Differences

- Reducing Properties: Unlike lactose (reducing sugar), sucrose is non-reducing due to its glycosidic bond configuration .

- Enzymatic Hydrolysis: Sucrase hydrolyzes sucrose into glucose and fructose, whereas β-fructofuranosidase cleaves fructosyl bonds in FOS (e.g., 1-kestose) to generate prebiotics .

- Thermal Stability : Sucrose decomposes at 186°C, while synthetic derivatives like sucrose diacetate hexaisobutyrate exhibit higher thermal resistance (>250°C), making them suitable for industrial applications .

Research Findings and Innovations

- Antiviral Activity : Molecular docking studies highlight sucrose derivatives like SO-35 as potent inhibitors of SARS-CoV-2 main protease (M<sup>pro</sup>), with binding affinities comparable to clinical candidates .

- Prebiotic Synthesis : Enzymatic transfructosylation of sucrose yields FOS with >90% efficiency, validated via HPLC and NMR .

- Structural Modifications : Acetylation of sucrose enhances lipophilicity, enabling applications in hydrophobic drug delivery systems .

Biological Activity

Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside (AFG) is a disaccharide composed of fructose and glucose units linked via glycosidic bonds. This compound has garnered interest due to its potential biological activities, including antioxidant, antibacterial, and immunomodulatory properties. This article explores the biological activity of AFG, supported by relevant research findings and data.

Chemical Structure and Properties

AFG has the molecular formula and is characterized by the glycosidic bond between the fructofuranosyl and glucopyranosyl moieties. Its structural features influence its biological activities, particularly its interaction with various biological systems.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many bioactive compounds. AFG has demonstrated significant antioxidant properties, attributed to its ability to scavenge free radicals. Studies have shown that the antioxidant activity of AFG can be comparable to that of established antioxidants such as ascorbic acid.

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| This compound | 50 | Antioxidant |

| Ascorbic Acid | 30 | Antioxidant |

This table illustrates the comparative antioxidant activities based on IC50 values, indicating that AFG possesses promising potential as an antioxidant agent .

Antibacterial Activity

AFG has been evaluated for its antibacterial properties against various pathogens. The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested pathogens are summarized below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.75 |

These results indicate that AFG can effectively inhibit the growth of several pathogenic bacteria, making it a candidate for further exploration in antimicrobial applications .

Immunomodulatory Effects

Research has indicated that polysaccharides like AFG can modulate immune responses. AFG's structure allows it to interact with immune cells, potentially enhancing both innate and adaptive immunity. The immunomodulatory mechanisms may involve the activation of macrophages and the stimulation of cytokine production.

A study highlighted that polysaccharides with specific structural features, such as branching and functional groups, exhibit enhanced immunostimulatory activity. AFG's structural characteristics suggest it may also possess similar properties .

Case Studies

- Study on Antioxidant Activity : A study conducted on various glycosides, including AFG, demonstrated its ability to reduce oxidative stress in vitro. The results showed a marked decrease in reactive oxygen species (ROS) levels when cells were treated with AFG.

- Evaluation of Antibacterial Properties : In a clinical setting, AFG was tested against strains of bacteria isolated from patients with infections. The compound showed effective antibacterial action, particularly against resistant strains, suggesting its therapeutic potential in treating bacterial infections.

Q & A

Q. What analytical methods are recommended for structural characterization of sucrose and its derivatives?

To confirm the identity and purity of sucrose or its derivatives (e.g., glycosides, fluorinated analogs), use a combination of:

- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR to resolve stereochemistry and glycosidic linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS for molecular weight validation and fragmentation pattern analysis .

- Chromatography : HPLC with ELSD or refractive index detection for purity assessment, especially for synthetic intermediates .

Q. How can researchers verify sucrose’s role as a glycosyl donor in enzymatic synthesis?

Sucrose can act as a glycosyl donor in enzyme-catalyzed reactions. For example:

Q. What are the standard protocols for isolating sucrose from natural sources?

- Extraction : Use hot ethanol/water mixtures to solubilize sucrose from plant tissues (e.g., sugarcane, sugar beet).

- Crystallization : Concentrate the extract under reduced pressure and induce crystallization at 4°C .

- Purity validation : Compare melting point (186°C for pure sucrose) and specific optical rotation (+66.5° at 20°C) with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorinated sucrose derivatives?

Fluorinated analogs (e.g., 4-fluoro-glucopyranosides) may show variable bioactivity due to synthetic impurities or stereochemical inconsistencies.

- Optimize synthesis : Control reaction conditions (e.g., temperature, catalyst) to minimize byproducts .

- Validate bioassays : Use dose-response curves and replicate experiments to confirm activity (e.g., antimicrobial or antiemetic effects) .

- Compare analogs : Test structurally similar compounds (e.g., non-fluorinated vs. fluorinated derivatives) to isolate fluorine’s contribution .

Q. What strategies are effective for synthesizing and stabilizing sucrose-based surfactants (e.g., sucrose esters)?

- Enzymatic esterification : Use lipases under mild conditions to esterify sucrose with fatty acids, avoiding degradation .

- Protection/deprotection : Temporarily block hydroxyl groups with acetyl or benzoyl groups during synthesis to improve regioselectivity .

- Stability testing : Assess surfactant performance under varying pH and temperature using dynamic light scattering (DLS) or surface tension measurements .

Q. How can researchers address challenges in quantifying sucrose derivatives in complex matrices (e.g., biological fluids)?

- Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to remove interfering compounds.

- Advanced chromatography : Employ UPLC-MS/MS with isotope-labeled internal standards (e.g., <sup>13</sup>C-sucrose) for high sensitivity .

- Data normalization : Correct for matrix effects using standard addition methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.